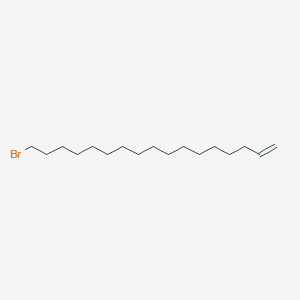

17-Bromoheptadec-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 17-Bromoheptadec-1-eno es un compuesto orgánico con la fórmula molecular C17H33Br y un peso molecular de 317.3 g/mol . Es un alqueno bromado, caracterizado por la presencia de un átomo de bromo unido al carbono 17 de una cadena de heptadeceno. Este compuesto se utiliza principalmente en entornos de laboratorio para diversas aplicaciones sintéticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 17-Bromoheptadec-1-eno se puede lograr a través de varios métodos. Un enfoque común implica la reacción de heptadec-1-eno con bromo en presencia de un iniciador radical . Otro método incluye el uso de tetrabromuro de carbono y trifenilfosfina en éter dietílico . Las condiciones de reacción generalmente implican temperaturas moderadas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el 17-Bromoheptadec-1-eno no están ampliamente documentados, el compuesto generalmente se produce en pequeñas cantidades para fines de investigación. El proceso de producción implica un control cuidadoso de los parámetros de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El 17-Bromoheptadec-1-eno experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como iones hidróxido, para formar alcoholes.

Reacciones de adición: El doble enlace en la cadena de heptadeceno puede participar en reacciones de adición con halógenos, hidrógeno y otros electrófilos.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen hidróxido de sodio y terc-butóxido de potasio.

Reacciones de adición: Se utilizan con frecuencia reactivos como el gas hidrógeno (para la hidrogenación) y los halógenos (para la halogenación).

Principales productos formados:

Reacciones de sustitución: Formación de heptadecan-1-ol y otros derivados de alcoholes.

Reacciones de adición: Formación de dihaloalcanos y otros productos de adición.

Aplicaciones Científicas De Investigación

El 17-Bromoheptadec-1-eno tiene varias aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del 17-Bromoheptadec-1-eno implica su reactividad como un alqueno bromado. El átomo de bromo y el doble enlace confieren propiedades químicas únicas, permitiendo que el compuesto participe en diversas reacciones. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de la reacción .

Compuestos similares:

1-Bromoheptadecano: Similar en estructura pero carece del doble enlace, lo que lo hace menos reactivo en ciertos tipos de reacciones.

17-Cloroheptadec-1-eno: Estructura similar con un átomo de cloro en lugar de bromo, lo que lleva a una diferente reactividad y aplicaciones.

Singularidad: El 17-Bromoheptadec-1-eno es único debido a la presencia tanto de un átomo de bromo como de un doble enlace, lo que proporciona patrones de reactividad distintos y lo hace valioso para aplicaciones sintéticas específicas .

Comparación Con Compuestos Similares

1-Bromoheptadecane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.

17-Chloroheptadec-1-ene: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 17-Bromoheptadec-1-ene is unique due to the presence of both a bromine atom and a double bond, which provide distinct reactivity patterns and make it valuable for specific synthetic applications .

Propiedades

Número CAS |

106110-87-6 |

|---|---|

Fórmula molecular |

C17H33Br |

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

17-bromoheptadec-1-ene |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2H,1,3-17H2 |

Clave InChI |

ZYHHKNGHCWEDJR-UHFFFAOYSA-N |

SMILES canónico |

C=CCCCCCCCCCCCCCCCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)

![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)

![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)

![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)

![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)

![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)